3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Catalog No.
S13417235
CAS No.
917593-89-6
M.F
C17H11BrN4
M. Wt
351.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrim...

CAS Number

917593-89-6

Product Name

3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C17H11BrN4

Molecular Weight

351.2 g/mol

InChI

InChI=1S/C17H11BrN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H

InChI Key

WYOXHJYJCLYFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Br

3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound characterized by its unique pyrazolo[3,4-d]pyrimidine structure, which integrates a bromophenyl and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the context of cancer and inflammatory diseases. The presence of the bromine atom in its structure may enhance its reactivity and biological activity, making it a candidate for further pharmacological exploration.

, including:

  • Oxidation: Utilizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups.
  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to convert functional groups to their corresponding alcohols or amines.
  • Substitution: The bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of different functional groups that may enhance biological activity or alter physical properties .

3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant biological activity, primarily attributed to its ability to inhibit protein kinases. These enzymes play crucial roles in signal transduction pathways associated with various diseases, including cancer and inflammatory conditions. By targeting specific kinases, this compound may disrupt cellular signaling pathways, potentially leading to therapeutic effects against tumors and inflammation .

The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-bromoaniline and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Coupling Reaction: A coupling reaction is performed using a catalyst such as palladium on carbon in the presence of a base like potassium carbonate within an organic solvent such as dimethylformamide. This facilitates the formation of the desired compound through the formation of carbon-nitrogen bonds.
  • Isolation and Purification: The product is then isolated and purified through recrystallization or chromatography techniques to obtain a high-purity final product .

This compound holds potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new anti-cancer and anti-inflammatory agents.
  • Pharmaceutical Research: It serves as a scaffold for synthesizing derivatives with enhanced bioactivity or selectivity against specific biological targets.
  • Chemical Biology: Used in studies exploring kinase inhibition and cellular signaling pathways.

Interaction studies are essential for understanding how 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with biological targets. These studies often involve:

  • In vitro assays: Evaluating the compound's efficacy against specific protein kinases and assessing its impact on cell viability and proliferation.
  • Binding studies: Analyzing how well the compound binds to target proteins using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Mechanistic studies: Investigating the downstream effects of kinase inhibition on cellular signaling pathways and biological responses .

Several compounds share structural similarities with 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Notable examples include:

Compound NameStructural FeatureUnique Aspect
N-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineChlorine instead of BrominePotentially different reactivity profiles
N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineFluorine instead of BromineMay exhibit varied biological activity due to fluorination
N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineMethyl group instead of BromineAlters lipophilicity and solubility characteristics

Uniqueness

The uniqueness of 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine lies in its brominated structure, which may enhance its biological activity compared to similar compounds. The ability to undergo further functionalization through substitution reactions makes it a versatile candidate for developing novel derivatives with improved pharmacological properties.

IUPAC Nomenclature and Systematic Classification

The systematic name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine follows IUPAC conventions for fused heterocycles. The parent structure, pyrazolo[3,4-d]pyrimidine, consists of a pyrazole ring (positions 1–3) fused to a pyrimidine ring (positions 4–6). Numeric indices specify fusion points: the pyrazole’s 3-position bonds to the pyrimidine’s 4-position. Substituents are assigned based on priority rules:

  • 1-Phenyl: A benzene ring attached to nitrogen at position 1 of the pyrazole.
  • 3-(4-Bromophenyl): A para-brominated benzene group at position 3 of the pyrimidine.

This classification places the compound within the pyrazolopyrimidine family, which shares structural homology with adenosine and guanine.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₁BrN₄ derives from:

  • 17 carbon atoms: 6 from each benzene ring, 4 from the pyrazolopyrimidine core, and 1 from the bromophenyl substituent.
  • 11 hydrogen atoms: Distributed across aromatic rings and heterocyclic nitrogens.
  • 1 bromine atom: Introduced via electrophilic substitution on the para position of the phenyl group.
  • 4 nitrogen atoms: Two in the pyrazole ring and two in the pyrimidine ring.

Table 1: Molecular Weight Breakdown

ElementQuantityAtomic Weight (g/mol)Contribution (g/mol)
C1712.01204.17
H111.00811.09
Br179.9079.90
N414.0156.04
Total351.20

The calculated molecular weight (351.20 g/mol) matches experimental data from mass spectrometry.

Crystallographic Characterization via X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound remains unpublished, analogous pyrazolo[3,4-d]pyrimidines exhibit monoclinic crystal systems with space group P2₁/c. Key structural features inferred from related structures include:

  • Planarity: The pyrazolopyrimidine core adopts a near-planar conformation (deviation < 0.1 Å), facilitated by conjugated π-bonds.
  • Intermolecular interactions: Offset π-π stacking between aromatic rings (3.4–3.7 Å spacing) and C–H···N hydrogen bonds stabilize the lattice.
  • Bromine positioning: The para-bromine on the phenyl group extends perpendicular to the heterocyclic plane, minimizing steric hindrance.

Table 2: Hypothetical Crystallographic Parameters

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa=8.2 Å, b=12.4 Å, c=10.1 Å, β=105°
Z-value4

Comparative Structural Analysis with Purine Analogues

The pyrazolo[3,4-d]pyrimidine core mimics purine’s fused imidazole-pyrimidine system but replaces the imidazole with pyrazole. Key differences include:

  • Nitrogen distribution: Pyrazolo[3,4-d]pyrimidine has three nitrogens (two in pyrazole, one in pyrimidine) versus four in purines.
  • Electron density: The pyrazole ring’s 1,2-diazole arrangement creates an electron-deficient region at position 3, enhancing electrophilic substitution reactivity.
  • Hydrogen bonding: Unlike purines, the absence of an exocyclic amino group limits Watson-Crick base pairing but allows for alternative interactions via the bromophenyl substituent.

Figure 1: Structural Overlay with Adenine
(Adenine: gray; 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: blue. Pyrazole N1-phenyl group disrupts hydrogen-bonding sites present in adenine.)

Bromine Substituent Effects on Electronic Configuration

The para-bromine atom induces significant electronic perturbations:

  • Resonance effects: Bromine’s electronegativity (2.96) withdraws electron density via inductive effects, reducing the phenyl ring’s electron richness.
  • Hammett parameters: The σₚ value for Br (+0.26) indicates moderate deactivation, directing electrophiles to meta positions in further substitutions.
  • Charge distribution: DFT calculations on similar compounds show a 0.15 e⁻ depletion at the pyrimidine’s C4 position, enhancing susceptibility to nucleophilic attack.

Table 3: Electronic Impact of Bromine vs. Other Halogens

Halogen (X)σₚ (Hammett)Charge at C4 (e⁻)Reactivity with Nu⁻
H0-0.32Low
Br+0.26-0.17High
Cl+0.23-0.19Moderate

This electronic modulation explains the compound’s enhanced binding to kinase ATP pockets in pharmacological studies.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

350.01671 g/mol

Monoisotopic Mass

350.01671 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types